molecular formula C7H11N3O2S B11815901 Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11815901
M. Wt: 201.25 g/mol
InChI Key: SLAZBYMVHNIRGR-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Used as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance its effectiveness as a corrosion inhibitor and its potential as a therapeutic agent .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

tert-butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C7H11N3O2S/c1-7(2,3)12-5(11)4-9-10-6(8)13-4/h1-3H3,(H2,8,10)

InChI Key

SLAZBYMVHNIRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(S1)N

Origin of Product

United States

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